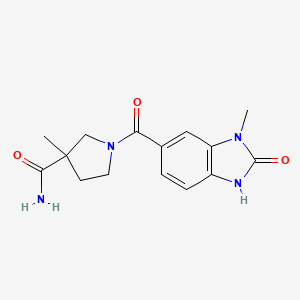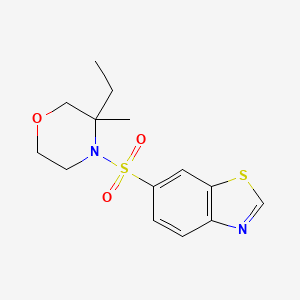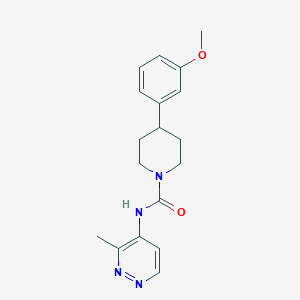
3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). It has also been shown to inhibit the replication of certain viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide in lab experiments is its potential as a lead compound in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases could also be explored.
Synthesemethoden
The synthesis of 3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide involves the condensation of 2-aminobenzimidazole with 3-methyl-1-(pyridin-2-yl)pyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been used as a lead compound in the development of new drugs for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
3-methyl-1-(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-15(13(16)21)5-6-19(8-15)12(20)9-3-4-10-11(7-9)18(2)14(22)17-10/h3-4,7H,5-6,8H2,1-2H3,(H2,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWKRRGKZIVRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7359607.png)
![3-bromo-5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]pyridine](/img/structure/B7359615.png)
![2-(4-methoxyphenyl)-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7359621.png)
![(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7359627.png)
![[2-[1-(3-Nitrophenyl)propylamino]pyrimidin-4-yl]methanol](/img/structure/B7359633.png)
![(4-Morpholin-4-ylphenyl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7359640.png)
![N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B7359648.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-carbamoylacetamide](/img/structure/B7359663.png)
![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)

![2-[1-[(1-methyl-3,4-dihydro-2H-quinolin-7-yl)sulfonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7359688.png)
![2-(2,5-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7359694.png)